(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo
Brand Name: Vulcanchem
CAS No.: 1643378-48-6
VCID: VC0104892
InChI:
SMILES:
Molecular Formula: C₂₃H₂₈F₂N₆O₄S
Molecular Weight: 522.57

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo

CAS No.: 1643378-48-6

Cat. No.: VC0104892

Molecular Formula: C₂₃H₂₈F₂N₆O₄S

Molecular Weight: 522.57

* For research use only. Not for human or veterinary use.

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo - 1643378-48-6

Specification

CAS No. 1643378-48-6
Molecular Formula C₂₃H₂₈F₂N₆O₄S
Molecular Weight 522.57

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

The molecular formula of (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo is C23H28F2N6O4SC_{23}H_{28}F_2N_6O_4S, with a molecular weight of 522.6 g/mol . This relatively high molecular weight reflects the complexity of the compound’s structure.

IUPAC Name

The IUPAC name for this compound is (1S,2S,3R,5S)-3-[7-[[(1R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol . This systematic nomenclature underscores its intricate arrangement of functional groups and stereochemistry.

Structural Description

The compound features a triazolo-pyrimidine core substituted with a propylthio group at position 5 and a cyclopentane-1,2-diol moiety at position 3. Additionally, it contains an amino group linked to a cyclopropyl ring bearing two fluorine atoms at positions 2 and 3 on the phenyl substituent . These structural elements contribute to its chemical reactivity and biological activity.

Stereochemistry

The stereochemical configuration is critical to understanding the compound’s interaction with biological systems. The stereochemical descriptors (1S, 2S, 3R, 5S) indicate specific spatial arrangements of atoms within the molecule that influence its binding affinity and specificity .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water due to its hydrophobic substituents but is soluble in organic solvents such as methanol and acetonitrile . Stability studies reveal that it is susceptible to degradation under acidic conditions but remains stable under thermal and photolytic stress .

Spectroscopic Characteristics

Spectroscopic analysis using IR reveals characteristic absorption bands for functional groups such as hydroxyl (-OH), amino (-NH), and triazole (-N=N) . NMR spectroscopy provides detailed insights into proton environments and carbon connectivity within the molecule .

Table: IR Spectral Data

Functional GroupAbsorption Band (cm1^{-1})
-OH Stretch3435.98
-NH Stretch3290.56
C=C Stretch1624.06

Table: NMR Data

Position13C^{13}C Chemical Shift (ppm)1H^{1}H Chemical Shift (ppm)
C-4114.98---
C-6116.77---

Synthetic Pathways

Precursor Molecules

Pharmacological Relevance

Mechanism of Action

This compound functions as a selective antagonist of platelet aggregation by targeting PZY12 receptors . Its unique binding profile stems from its stereochemical configuration and functional group interactions.

Therapeutic Applications

It serves as an impurity profile marker for Ticagrelor—a widely used antiplatelet drug—offering insights into drug stability and degradation pathways .

Toxicological Studies

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC methods developed for this compound focus on impurity profiling under forced degradation conditions using acidic mobile phases . Chromatographic separation ensures precise identification of degradation products.

Mass Spectrometry

LC-MS analysis confirms the accurate mass of isolated impurities while providing elemental composition data critical for structural elucidation .

Table: LC-MS Results

ParameterObserved Value
Accurate Mass522.6±0.01522.6 \pm 0.01 g/mol
Retention Time16±0.4716 \pm 0.47 min

Validation Protocols

Analytical methods are validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator